molecular formula C16H21NO2S B2532462 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide CAS No. 2034547-26-5

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide

Cat. No.: B2532462
CAS No.: 2034547-26-5
M. Wt: 291.41
InChI Key: JYLWQUCGMGMGCL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide has several scientific research applications:

Future Directions

The future directions for research on “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide” and similar compounds could involve further exploration of their photophysical properties , potential biological activities , and their use in the development of new drug and material candidates .

Preparation Methods

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide involves several steps. One common method includes the reaction of 1-benzothiophene-2-carboxylic acid with 2-amino-2-methyl-1-propanol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-15(2,3)14(18)17-10-16(4,19)13-9-11-7-5-6-8-12(11)20-13/h5-9,19H,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLWQUCGMGMGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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